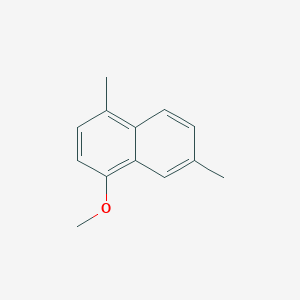

4-Methoxy-1,6-dimethylnaphthalene

説明

4-Methoxy-1,6-dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methoxy group at the 4-position and methyl groups at the 1- and 6-positions. For example, cadalene is a naturally occurring biomarker derived from sesquiterpenes and is associated with higher plant essential oils and fossil organic matter . The methoxy substituent in 4-Methoxy-1,6-dimethylnaphthalene may confer distinct polarity and reactivity compared to alkyl-substituted analogs, influencing its solubility, toxicity, and functional applications.

特性

分子式 |

C13H14O |

|---|---|

分子量 |

186.25 g/mol |

IUPAC名 |

4-methoxy-1,6-dimethylnaphthalene |

InChI |

InChI=1S/C13H14O/c1-9-4-6-11-10(2)5-7-13(14-3)12(11)8-9/h4-8H,1-3H3 |

InChIキー |

QUPNYHNEUVWTQH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=CC(=C2C=C1)C)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,6-dimethylnaphthalene typically involves the methylation of 1,6-dimethylnaphthalene. One common method is the reaction of 1,6-dimethylnaphthalene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of a hydrogen atom with a methoxy group at the 4-position of the naphthalene ring.

Industrial Production Methods: Industrial production of 4-Methoxy-1,6-dimethylnaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

化学反応の分析

反応の種類: 4-メトキシ-1,6-ジメチルナフタレンは、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、対応するナフトキノンを生成することができます。

還元: パラジウム触媒の存在下、水素ガスを使用して還元反応を行うことができます。

置換: ニトロ化やハロゲン化などの求電子置換反応は、ナフタレン環の利用可能な位置で起こります。

一般的な試薬と条件:

酸化: アルカリ性媒体中の過マンガン酸カリウム。

還元: パラジウム触媒を用いた水素ガス。

置換: ニトロ化の場合、硝酸。ハロゲン化の場合、ハロゲン(例:臭素)。

主な生成物:

酸化: ナフトキノン。

還元: 還元されたナフタレン誘導体。

置換: ニトロ化およびハロゲン化されたナフタレン誘導体。

4. 科学研究への応用

4-メトキシ-1,6-ジメチルナフタレンは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。

医学: 独自の化学構造のため、創薬への潜在的な用途について調査されています。

工業: 染料、顔料、その他の工業化学品の製造に使用されています。

科学的研究の応用

Chemical Properties and Structure

4-Methoxy-1,6-dimethylnaphthalene features a methoxy group and two methyl groups attached to a naphthalene backbone. Its molecular formula is C_{12}H_{14}O, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, and one oxygen atom. The positioning of the methoxy group enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- 4-Methoxy-1,6-dimethylnaphthalene is utilized as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations that can lead to the production of pharmaceuticals and agrochemicals.

-

Building Block for Functional Materials :

- The compound serves as a precursor for the development of functional materials such as polymers and dyes. Its ability to undergo further chemical modifications makes it suitable for creating materials with specific properties tailored for industrial applications.

-

Pharmaceutical Applications :

- In medicinal chemistry, derivatives of 4-methoxy-1,6-dimethylnaphthalene have been investigated for their potential biological activities. Research indicates that such compounds may exhibit anti-inflammatory and anticancer properties, although further studies are required to fully elucidate their therapeutic potential.

Case Studies and Research Findings

- Synthesis Techniques : Various methods have been developed for synthesizing 4-methoxy-1,6-dimethylnaphthalene. Common approaches include methylation reactions using methanol in the presence of strong bases like sodium hydroxide or potassium carbonate. These methods often yield high purity products suitable for subsequent applications .

- Biological Activity Studies : A study focusing on the biological evaluation of naphthalene derivatives highlighted the potential of 4-methoxy-1,6-dimethylnaphthalene as a candidate for drug development due to its structural similarities with known bioactive compounds. However, comprehensive toxicity assessments are necessary to ensure safety .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylnaphthalene | Monomethylated naphthalene | Exhibits distinct biological activities |

| 1,6-Dimethylnaphthalene | Dimethylated naphthalene | Used in industrial applications |

| 2-Methoxy-1-methyl-naphthalene | Methoxylated monomethyl naphthalene | Potentially useful in pharmaceutical synthesis |

| 2,6-Dimethylnaphthalene | Dimethylated naphthalene | Precursor for high-performance polymers |

This table illustrates how 4-methoxy-1,6-dimethylnaphthalene differs from its analogs, particularly in terms of its chemical reactivity and potential applications.

作用機序

4-メトキシ-1,6-ジメチルナフタレンの作用機序には、特定の分子標的および経路との相互作用が含まれます。ナフタレン環上のメトキシ基とメチル基は、化合物の反応性と生体分子への結合親和性に影響を与える可能性があります。たとえば、化合物は酵素や受容体と相互作用し、それらの活性を調節し、その後の生物学的効果をもたらす可能性があります。

類似化合物:

1,6-ジメチルナフタレン: メトキシ基がないため、化学的および生物学的特性が異なります。

2-メトキシ-1,6-ジメチルナフタレン: 構造は似ていますが、メトキシ基が異なる位置にあるため、反応性と用途が異なります。

類似化合物との比較

Substituent Effects on Physicochemical Properties

The substitution pattern on the naphthalene core significantly impacts molecular properties. Key comparisons include:

- Methoxy vs. This difference may influence environmental persistence and bioavailability.

- Positional Effects : Substitution at the 4-position (as in cadalene) versus the 2- and 6-positions (as in 2,6-DIPN) alters steric hindrance and electronic distribution, affecting interactions with biological targets.

Toxicity and Environmental Impact

- 2,6-DIPN: Classified as a biopesticide with non-toxic modes of action.

- Methylnaphthalenes : 1- and 2-methylnaphthalene exhibit moderate toxicity (e.g., respiratory irritation in mammals), highlighting the influence of substituent position on hazard profiles .

- 4-Methoxy-1,6-dimethylnaphthalene : Toxicity data are lacking, but the methoxy group may reduce volatility and inhalation risks compared to methyl- or isopropyl-substituted analogs.

生物活性

4-Methoxy-1,6-dimethylnaphthalene is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound, part of the naphthalene family, exhibits various biological properties, including antimicrobial and antioxidant activities. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

4-Methoxy-1,6-dimethylnaphthalene has the molecular formula and features a methoxy group (-OCH₃) and two methyl groups (-CH₃) on the naphthalene ring. Its structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-methoxy-1,6-dimethylnaphthalene exhibit significant antimicrobial properties. For instance, research on related compounds revealed minimum inhibitory concentration (MIC) values ranging from 100 μg/mL to 300 μg/mL against various bacteria and fungi. Notably, certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 84.12 | 150 |

| Escherichia coli | 99.09 | 200 |

| Candida albicans | 120 | 250 |

These findings indicate that the presence of specific functional groups in naphthalene derivatives enhances their antimicrobial efficacy .

Antioxidant Activity

The antioxidant properties of 4-methoxy-1,6-dimethylnaphthalene have also been explored. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH radical scavenging and β-carotene bleaching tests. The IC50 values for these assays were found to be relatively low, indicating strong antioxidant potential.

| Assay | IC50 (mg/mL) |

|---|---|

| DPPH Inhibition | 8.56 |

| β-Carotene Bleaching | 0.37 |

| Ferrozine-Fe²⁺ Complex | 2.11 |

These results suggest that the compound may play a role in mitigating oxidative stress in biological systems .

Case Studies

Several case studies have highlighted the practical applications of naphthalene derivatives in pharmacology and agriculture:

- Pharmacological Applications : A study demonstrated that derivatives of 4-methoxy-1,6-dimethylnaphthalene exhibited anti-inflammatory effects in animal models, suggesting potential use in treating inflammatory diseases.

- Agricultural Use : Research indicated that certain naphthalene derivatives could act as natural sprout inhibitors in potatoes, providing an eco-friendly alternative to synthetic chemicals traditionally used in agriculture .

Toxicological Considerations

While the biological activities of 4-methoxy-1,6-dimethylnaphthalene are promising, toxicological assessments are crucial for understanding its safety profile. Studies indicate that while related compounds can be toxic to aquatic organisms at high concentrations, further investigations are necessary to establish safe dosage levels for human consumption and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。